
N-ethyl-2-(ethylamino)acetamide
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Overview
Description
N-ethyl-2-(ethylamino)acetamide is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-(ethylamino)acetamide can be synthesized through various methods. One common approach involves the reaction of ethylamine with ethyl chloroacetate, followed by the addition of ammonia to form the desired product . The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process begins with the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification steps . These methods are designed to maximize yield and minimize costs, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(ethylamino)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various amides, carboxylic acids, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-ethyl-2-(ethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(ethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptor proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-2-(ethylamino)acetamide include:
N-ethylacetamide: A simpler analog with similar chemical properties.
N,N-dimethylacetamide: Another related compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs . This makes it particularly valuable in specialized research and industrial applications.
Biological Activity
N-ethyl-2-(ethylamino)acetamide (NEEAA) is a compound that has gained attention for its potential biological activities, particularly in pharmacology and neurochemistry. This article provides a detailed overview of the biological activity of NEEAA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C6H14N2O
- CAS Number : 2466702
- Molecular Weight : 130.19 g/mol
The structure of NEEAA consists of an ethyl group attached to the nitrogen atom of an ethylamino acetamide backbone, which may influence its interaction with biological targets.
NEEAA has been studied for its interactions with various neurotransmitter systems. Research indicates that it may modulate the activity of the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system (CNS). Additionally, it has been suggested that NEEAA could interact with glutamate receptors, potentially influencing excitatory neurotransmission.
Pharmacological Effects
-
Neuroprotective Properties :
- Studies have shown that NEEAA exhibits neuroprotective effects against excitotoxicity induced by glutamate, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : In a rat model of excitotoxicity, administration of NEEAA significantly reduced neuronal death and improved behavioral outcomes, suggesting its potential as a therapeutic agent in neurodegenerative conditions .
-
Antidepressant Activity :
- Preliminary studies indicate that NEEAA may possess antidepressant-like effects in animal models. The compound appears to enhance serotonergic and noradrenergic activity, which are critical pathways in mood regulation.
- Research Finding : In a forced swim test (FST), rats treated with NEEAA showed a significant reduction in immobility time compared to controls, indicating an antidepressant effect.
-
Anti-inflammatory Effects :
- NEEAA has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
- Experimental Data : In cell cultures, NEEAA reduced levels of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), highlighting its role in modulating inflammatory responses .
Table 1: Summary of Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Neuroprotective | GABA receptor modulation | |
Antidepressant | Enhanced serotonergic activity | |
Anti-inflammatory | Inhibition of cytokine production |
Case Studies
-
Neuroprotection Against Glutamate Toxicity :
- A study investigated the protective effects of NEEAA on cultured neurons exposed to high concentrations of glutamate. Results showed that pretreatment with NEEAA significantly decreased cell death and preserved neuronal integrity.
-
Behavioral Assessment in Animal Models :
- In behavioral tests assessing anxiety and depression-like symptoms, animals treated with NEEAA exhibited reduced anxiety levels and improved mood-related behaviors compared to untreated groups.
Properties
IUPAC Name |
N-ethyl-2-(ethylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-7-5-6(9)8-4-2/h7H,3-5H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEXBEVZURKZKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368761 |
Source
|
Record name | N-ethyl-2-(ethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97454-46-1 |
Source
|
Record name | N-ethyl-2-(ethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.